molecular formula C10H12N2O2 B11759958 5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione

5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione

Cat. No.: B11759958
M. Wt: 192.21 g/mol
InChI Key: YLCYHOGNONHMFN-UHFFFAOYSA-N
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Description

5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione is a heterocyclic compound that belongs to the class of pyridoazepines. This compound is characterized by a fused ring system containing both pyridine and azepine rings. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyridine derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully hydrogenated derivatives .

Scientific Research Applications

5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studies have explored its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include modulation of signal transduction pathways that are critical for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-methyl-1,7,8,9-tetrahydropyrido[3,2-b]azepine-2,6-dione

InChI

InChI=1S/C10H12N2O2/c1-12-8-5-6-9(13)11-7(8)3-2-4-10(12)14/h5-6H,2-4H2,1H3,(H,11,13)

InChI Key

YLCYHOGNONHMFN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCCC2=C1C=CC(=O)N2

Origin of Product

United States

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